alpha-(4-Pyridyl)benzhydrol
Overview
Description
Alpha-(4-Pyridyl)benzhydrol is a compound that can be associated with the chemistry of alpha-pyridil derivatives. The literature suggests that alpha-pyridil, when subjected to base-catalyzed reactions, undergoes rearrangement to form related compounds, which may include alpha-(4-Pyridyl)benzhydrol as a potential derivative or related structure .
Synthesis Analysis
The synthesis of compounds related to alpha-(4-Pyridyl)benzhydrol involves the rearrangement of alpha-pyridil under certain conditions. For instance, alpha-pyridil undergoes the benzilic acid rearrangement to form alpha-pyridilic acid salt, which then decarboxylates to form alpha-dipyridyl carbinol . This suggests that the synthesis of alpha-(4-Pyridyl)benzhydrol could involve similar rearrangement reactions, although the specific synthesis pathway for alpha-(4-Pyridyl)benzhydrol is not detailed in the provided papers.
Molecular Structure Analysis
While the exact molecular structure of alpha-(4-Pyridyl)benzhydrol is not described in the provided papers, the structure of related compounds such as alpha-dipyridyl carbinol has been investigated. These studies have shown that the acid-catalyzed rearrangement of alpha-pyridil leads to products that do not react as typical carboxylic acids, indicating a unique structural aspect to these molecules .
Chemical Reactions Analysis
The chemical reactions involving alpha-pyridil derivatives are complex and can be influenced by the reaction conditions. For example, the acid-catalyzed rearrangement of alpha-pyridil is reversible and can occur in the absence of water, which contradicts the previously suggested mechanisms . This indicates that alpha-(4-Pyridyl)benzhydrol, if it follows similar reaction pathways, may also exhibit unique reactivity under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of alpha-(4-Pyridyl)benzhydrol are not directly reported in the provided papers. However, the properties of structurally related compounds, such as their ability to undergo cyclization reactions to form pyridinones or pyranones, suggest that alpha-(4-Pyridyl)benzhydrol may also exhibit interesting reactivity and physical characteristics . The formation of 2,3-dihydro-4-pyridinones from alpha,beta-unsaturated 1,3-diketones, for example, indicates that the presence of a pyridyl group can influence the cyclization process and the stability of the resulting compounds .
Scientific Research Applications
Antiimplantation Agents
α-(4-Pyridyl)benzhydrols have been synthesized and tested for their antiimplantation activity in rats. These compounds demonstrated moderate activity in this regard, indicating potential applications in reproductive health research (Nagarajan, Talwalker, Shah, & Shenoy, 1985).
Structural Role in Silver Polymer
α-(4-Pyridyl)benzhydrol plays a crucial structural role in non-covalent silver polymers. Its incorporation into these structures demonstrates the importance of this compound in designing mixed organic/inorganic materials (Bacchi, Bosetti, Carcelli, Pelagatti, & Rogolino, 2004).
Supramolecular Tectons
In the field of supramolecular chemistry, α-(4-Pyridyl)benzhydrol is used to synthesize complexes that help in understanding the role of anions in the structure of "wheel-and-axle" silver complexes. This has implications for the study of coordination bonds and non-covalent interactions (Bacchi, Bosetti, Carcelli, Pelagatti, & Rogolino, 2004).
Dehydrogenation of Aromatic Molecules
This compound is identified as a product in the dehydrogenation of pyridine molecules on copper surfaces. This research is crucial in understanding the chemical processes at the molecular level, especially in the context of surface science and catalysis (Lesnard, Bocquet, & Lorente, 2007).
Synthesis of Dihydropyrimidinyl and Pyridyl Alpha-amino Acids
α-(4-Pyridyl)benzhydrol is utilized in novel strategies for synthesizing heterocyclic alpha-amino acids, contributing significantly to the field of medicinal chemistry and drug development (Dondoni, Massi, Minghini, Sabbatini, & Bertolasi, 2003).
Coordination Polymers and Structural Transformation
Studies involving α-(4-Pyridyl)benzhydrol in the synthesis of coordination polymers have led to the discovery of various structural motifs. This research is significant in the development of new materials with potential applications in various fields, including catalysis and material science (Zaman, Udachin, Ripmeester, Smith, & zur Loye, 2005).
Safety And Hazards
Alpha-(4-Pyridyl)benzhydrol is harmful if swallowed and causes skin and serious eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .
properties
IUPAC Name |
diphenyl(pyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-14,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHLFZXYRABVOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167281 | |
Record name | alpha-(4-Pyridyl)benzhydryl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(4-Pyridyl)benzhydrol | |
CAS RN |
1620-30-0 | |
Record name | α,α-Diphenyl-4-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-(4-Pyridyl)benzhydrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1620-30-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525212 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-(4-Pyridyl)benzhydryl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(4-pyridyl)benzhydryl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.077 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | alpha-(4-Pyridyl)benzhydrol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE82648Q6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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